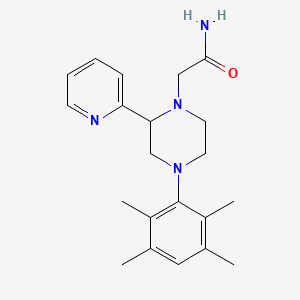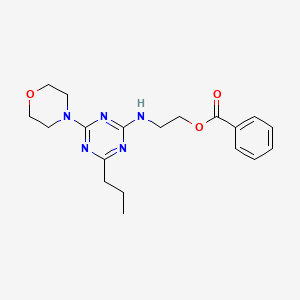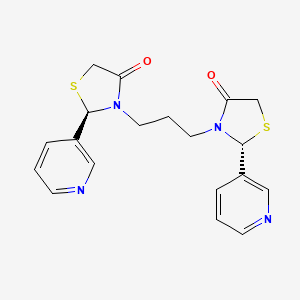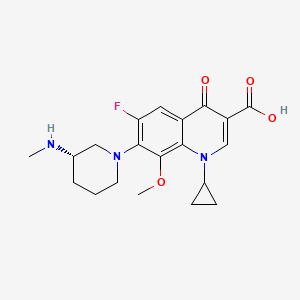
Balofloxacin, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balofloxacin, (S)- is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Balofloxacin functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.
Industrial Production Methods
In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various alkylating agents are used for substitution reactions to modify the quinolone ring.
Major Products Formed
The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .
Applications De Recherche Scientifique
Balofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mécanisme D'action
Balofloxacin exerts its effects by inhibiting the bacterial enzymes DNA-gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and repair. By inhibiting their action, Balofloxacin prevents bacterial cells from reproducing, leading to cell death . The compound’s molecular targets include the DNA-gyrase and topoisomerase IV enzymes, which are essential for maintaining the supercoiled structure of bacterial DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Pazufloxacin: Used for its broad-spectrum antibacterial activity.
Uniqueness
Balofloxacin is unique due to its enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . Its specific molecular modifications provide it with a distinct pharmacological profile compared to other fluoroquinolones .
Propriétés
Numéro CAS |
165619-84-1 |
|---|---|
Formule moléculaire |
C20H24FN3O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
Clé InChI |
MGQLHRYJBWGORO-NSHDSACASA-N |
SMILES isomérique |
CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


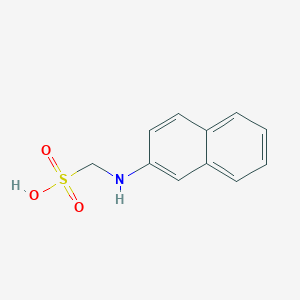


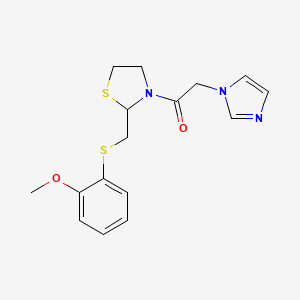
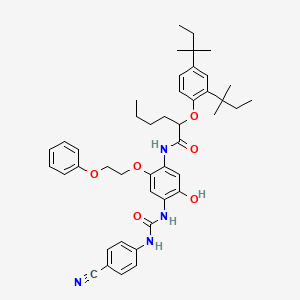
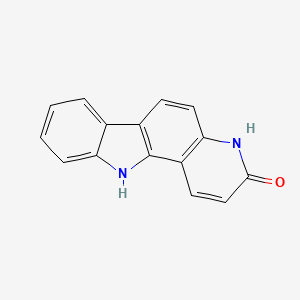
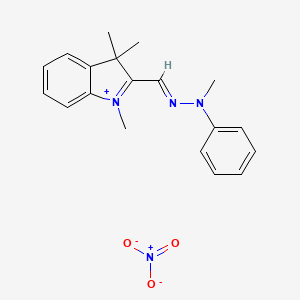
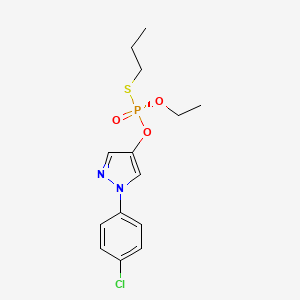

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
